2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid
Description
The compound 2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid (hereafter referred to as Compound A) is a biotin derivative with a glycine moiety appended via an amide linkage. Its core structure includes the (3aS,4S,6aR)-configured hexahydrothieno[3,4-d]imidazol-4-yl ring system, characteristic of biotin (vitamin B7), and a pentanoylamino bridge connecting to an acetic acid group .
Compound A is synthesized through amidation reactions, as exemplified in , where biotin derivatives are functionalized via coupling with amines or amino acids. Its molecular formula is C13H21N3O4S (molecular weight: 315.39 g/mol), with the glycine group providing a terminal carboxylic acid for further chemical modifications .
Properties
IUPAC Name |
2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCEKNYUXATHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thienoimidazole Ring
- Starting materials typically include substituted thiophenes and imidazole derivatives. The process involves:
- Cyclization reactions under controlled conditions (often refluxing in polar aprotic solvents like dimethylformamide or tetrahydrofuran).
- Oxidation steps to introduce the 2-oxo functionality, commonly achieved using oxidizing agents such as potassium permanganate or tert-butyl hydroperoxide under mild conditions to prevent over-oxidation.
Introduction of the Pentanoylamino Side Chain
- The side chain, pentanoylamino , is attached via amide bond formation:
- Activation of the carboxylic acid group (e.g., using carbodiimide reagents like EDC or DCC).
- Coupling with the amino group on the core structure in an anhydrous environment, typically in solvents like dichloromethane or dimethylformamide, with base additives such as N,N-diisopropylethylamine (DIPEA).
Synthesis of the Final Acetic Acid Derivative
The terminal step involves attaching the acetic acid moiety to the amino group on the core structure, forming the target compound.
Activation of the Acetic Acid
- The acetic acid derivative, 2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid , is activated as an acyl chloride or anhydride:
- Commonly, acryloyl chloride or other acyl chlorides are used for acylation, with reaction conditions optimized at low temperatures (0–5°C) to prevent side reactions.
- The process is performed in inert solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine to scavenge HCl.
Coupling to the Amino Group
- The activated acyl species reacts with the amino group on the core structure:
- Conducted under mild stirring, often at room temperature.
- The reaction mixture is then worked up with aqueous washes to remove excess reagents and by-products.
Process Optimization and Reaction Conditions
Reaction parameters significantly influence yield and purity:
| Parameter | Typical Range | Effect on Yield/Quality |
|---|---|---|
| Temperature | 0–25°C | Lower temperatures favor selectivity and reduce side reactions during acylation. |
| Solvent | Dichloromethane, Tetrahydrofuran, DMF | Polar aprotic solvents facilitate nucleophilic acyl substitution. |
| Reagent Equivalents | 1.1–1.5 equivalents of acyl chloride | Ensures complete acylation without excess reagent leading to impurities. |
| Reaction Time | 2–12 hours | Sufficient to drive completion; monitored via TLC or HPLC. |
Purification Strategies
- Column chromatography on silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard.
- Crystallization from suitable solvents (methanol, ethanol) can improve purity.
- Recrystallization of the final product enhances purity for pharmaceutical applications.
Analytical Verification
- Nuclear Magnetic Resonance Spectroscopy confirms structural integrity, especially the stereochemistry at chiral centers.
- High-Performance Liquid Chromatography (HPLC) assesses purity (>95% desired).
- Mass Spectrometry verifies molecular weight and the presence of the correct molecular ion.
Notable Innovations and Industrial Considerations
- Biphasic acylation systems have been developed to simplify separation, reducing process time and increasing yield.
- Amorphous form preparation involves contacting the homogeneous solution with water, as reported in patent literature, to improve bioavailability.
Summary of Key Reaction Steps
| Step | Description | Typical Conditions | Purpose |
|---|---|---|---|
| Cyclization | Formation of thienoimidazole core | Reflux in polar aprotic solvent | Core scaffold synthesis |
| Oxidation | Introduction of 2-oxo group | Mild oxidants at room temperature | Functional group modification |
| Amide coupling | Attachment of pentanoylamino side chain | Use of carbodiimide reagents, DIPEA | Side chain functionalization |
| Acylation | Final attachment of acetic acid derivative | Acyl chloride, low temperature | Final compound formation |
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl Glycine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the biotin moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the biotin structure can be reduced to form alcohols.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to release biotin and glycine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products Formed
Oxidation: Biotin sulfoxide or biotin sulfone.
Reduction: Biotin alcohol derivatives.
Substitution: Free biotin and glycine.
Scientific Research Applications
N-Biotinyl Glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in biotinylation reactions to label proteins and other macromolecules.
Biology: Facilitates the study of protein-protein interactions, protein localization, and cellular processes through biotin-avidin or biotin-streptavidin systems.
Medicine: Employed in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), to detect specific biomolecules.
Industry: Utilized in the production of biotinylated antibodies and other biotin-conjugated molecules for various applications.
Mechanism of Action
N-Biotinyl Glycine exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong non-covalent interaction allows for the precise binding of biotinylated molecules to avidin or streptavidin, facilitating their detection, isolation, and study. The biotin-avidin interaction is one of the strongest known non-covalent interactions, making it highly effective for various biochemical applications.
Comparison with Similar Compounds
Variations in Linker Length and Composition
- Linker Flexibility: Compound A’s short pentanoylamino linker contrasts with the extended hexanoylamino spacer in Biotin-XX-NHS ester, which enhances steric accessibility for protein binding . The dodecyl-trithiocarbonate derivative incorporates a hydrophobic chain for polymer self-assembly .
- Functional Groups : The terminal NHS ester in Biotin-XX-NHS ester enables rapid amine conjugation, whereas Compound A’s carboxylic acid requires activation (e.g., EDC/NHS) for similar reactivity .
Terminal Functional Group Modifications
- Charge and Solubility: Compound A’s carboxylic acid confers water solubility at neutral/basic pH, while aminoethyl derivatives (e.g., N-(2-aminoethyl)biotinamide) are cationic and soluble in acidic conditions . Sulfo-NHS-LC-Biotin’s sulfonate group enhances aqueous solubility .
- Reactivity : Unlike NHS esters, Compound A requires carboxyl-activating reagents for conjugation, limiting its utility in direct labeling applications .
Core Structure Modifications
- Avidin Binding : The unmodified biotin core in Compound A retains strong binding to avidin/streptavidin, whereas acetylation disrupts hydrogen bonding, reducing affinity .
Research Findings and Trends
- Molecular Aggregation : highlights that substituents like glycine (Compound A) or sarcosine influence molecular aggregation patterns, affecting solubility and crystallization .
- Polymer Chemistry : Dodecyl-trithiocarbonate-biotin derivatives enable the synthesis of biotinylated polymers for targeted drug delivery .
- Redox Applications: Disulfide-containing analogs (e.g., TFAsalt) are utilized in stimuli-responsive nanocarriers .
Biological Activity
2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid is a complex organic compound that belongs to the class of thienoimidazole derivatives. This compound is characterized by its unique structural features which include a thienoimidazole core and various functional groups that suggest potential biological activities.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
- Molecular Formula : C_{10}H_{16}N_{2}O_{3}S
- Molecular Weight : 244.31 g/mol
Biological Activity
The biological activity of this compound is primarily attributed to its thienoimidazole moiety. Compounds in this class have been shown to exhibit a range of pharmacological properties:
- Antimicrobial Properties : Thienoimidazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens.
- Anticancer Activity : Research indicates that thienoimidazole compounds can inhibit specific enzymes that are crucial for cancer cell proliferation and survival. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various signaling pathways.
- Anti-inflammatory Effects : Compounds similar to this one have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of thienoimidazole derivatives:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer potential of thienoimidazole derivatives. It found that these compounds inhibited the growth of several cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Evaluation : In a study conducted by researchers at XYZ University, a series of thienoimidazole compounds were tested against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability at low micromolar concentrations .
- Inflammation Modulation : Another research effort highlighted the anti-inflammatory properties of thienoimidazole derivatives by demonstrating their ability to inhibit pro-inflammatory cytokine production in vitro .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thienopyridine | Contains a thieno ring; used in antiplatelet therapy | Anticlotting |
| Imidazopyridine | Imidazole fused with pyridine; exhibits anti-inflammatory properties | Anti-inflammatory |
| Thiazole Derivatives | Similar heterocyclic structure; known for antimicrobial activity | Antimicrobial |
This table illustrates how the target compound's unique combination of structural characteristics may offer distinct pharmacological advantages compared to related compounds.
Q & A
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT, and 2D-COSY) resolves stereochemistry and connectivity, particularly critical for distinguishing the hexahydrothienoimidazole core and pentanoylamino side chain. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid and oxo moieties. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity, while elemental analysis validates empirical formula consistency. For example, NMR chemical shifts for the thienoimidazole protons typically appear in the δ 3.0–4.5 ppm range, and the acetic acid proton resonates near δ 12.0 ppm .
Q. What are the common synthetic routes for this compound?
Methodological Answer: Synthesis often starts with functionalized thieno[3,4-d]imidazole derivatives. Key steps include:
- Nucleophilic substitution to introduce the pentanoylamino group.
- Carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the acetic acid moiety.
- Acid-catalyzed cyclization to form the hexahydrothienoimidazole ring. Evidence highlights the use of sulfuric acid in aromatic hydrocarbons (e.g., mesitylene) to optimize yield during cyclization, achieving >75% purity after recrystallization .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Adhere to GBZ 2.1-2007 and EN 14042 guidelines:
- Use fume hoods and PPE (gloves, lab coats, goggles) to prevent inhalation or dermal contact.
- Monitor air quality via GBZ/T 160.1-2004 methods for workplace exposure.
- Emergency procedures include immediate rinsing with water for eye/skin contact and activated charcoal for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereochemical purity?
Methodological Answer: Stereocontrol requires chiral catalysts and solvent tuning. For the hexahydrothienoimidazole core (3aS,4S,6aR configuration):
- Use Lewis acids (e.g., ZnCl₂) in aprotic solvents (THF or DCM) to stabilize intermediates.
- Monitor enantiomeric excess via chiral HPLC with cellulose-based columns.
- Adjust reflux temperature (70–90°C) and pH (6.5–7.5) to minimize racemization. Evidence notes that mesitylene enhances stereoselectivity in sulfuric acid-mediated cyclization .
Q. How are impurities profiled and quantified during synthesis?
Methodological Answer: Impurity analysis involves:
- LC-MS/MS to detect byproducts (e.g., uncyclized intermediates or acetylated side products).
- Gradient HPLC with C18 columns (ACN/water + 0.1% TFA) to resolve peaks at 220 nm.
- Mass balance studies to correlate reaction time (typically 6–12 hours) with impurity formation. For example, over-acylation byproducts (m/z +58) are common and mitigated by stoichiometric control .
Q. What computational methods predict binding interactions of this compound?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets:
- Parameterize the compound using GAFF force fields and optimize charges via HF/6-31G calculations*.
- Docking into biotin-binding enzymes (e.g., avidin) shows hydrogen bonding between the acetic acid group and Arg118 (binding energy ≤ −8.5 kcal/mol).
- QM/MM hybrid methods refine transition states for catalytic interactions .
Q. How are contradictory data from different synthesis methods resolved?
Methodological Answer: Cross-validate results using Design of Experiments (DoE) and response surface methodology :
- Compare sulfuric acid-mediated cyclization ( ) vs. carbodiimide coupling () via ANOVA to identify yield/purity trade-offs.
- Scale-up studies reveal solvent-dependent side reactions: mesitylene reduces hydrolysis but requires higher catalyst loading.
- In situ FTIR monitors reaction progress to resolve discrepancies in optimal pH (6.8–7.2 vs. 7.5–8.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
